molecular formula C19H21N5O3 B2610226 6-(2-Ethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878732-98-0

6-(2-Ethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2610226
CAS No.: 878732-98-0
M. Wt: 367.409
InChI Key: KNCWHFGVPGQGCA-UHFFFAOYSA-N
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Description

“6-(2-Ethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole derivatives are synthesized using various methods. For instance, the condensation of corresponding abromoketones with formamidine acetate in liquid ammonia is a useful method for the synthesis of such imidazole derivatives . Another method involves the reaction of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI), in the presence of a base under microwave conditions .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole compounds have been studied for their reactions with ozone. The species-specific second-order rate constants for the reactions of ozone with pyrrole and imidazole were determined . Another study highlighted recent advances in the regiocontrolled synthesis of substituted imidazoles .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Antiviral and Antihypertensive Activities

  • Research has shown that derivatives of 7,8-polymethylenehypoxanthines, which share structural features with the compound of interest, have been studied for their antiviral and antihypertensive activities. These compounds were synthesized through a series of reactions involving condensation and were evaluated for their biological activities, suggesting potential therapeutic applications for similar compounds (Nilov et al., 1995).

Precursors to Purine Analogs

  • Another study explored the synthesis of disubstituted 1-benzylimidazoles as important precursors to purine analogs, indicating the significance of such structures in the development of new medicinal compounds. The research demonstrated various synthetic routes leading to these precursors, highlighting their importance in pharmaceutical chemistry (Alves et al., 1994).

Mechanism of Action

Safety and Hazards

Imidazole may form combustible dust concentrations in air and is harmful if swallowed. It causes severe skin burns and eye damage and may cause respiratory irritation . It may also damage the unborn child .

Future Directions

Research on imidazole derivatives is ongoing, with a focus on developing novel methods for the regiocontrolled synthesis of substituted imidazoles due to their wide range of applications . These compounds are being deployed in traditional applications like pharmaceuticals and agrochemicals, as well as emerging research into dyes for solar cells and other optical applications .

Properties

IUPAC Name

6-(2-ethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-6-27-14-10-8-7-9-13(14)23-11(2)12(3)24-15-16(20-18(23)24)21(4)19(26)22(5)17(15)25/h7-10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCWHFGVPGQGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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